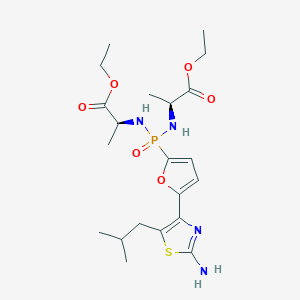

diethyl 2,2'-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))(2S,2'S)-dipropionate

Übersicht

Beschreibung

MB06322, also known as CS-917, is a potent and selective inhibitor of fructose 1,6-bisphosphatase. This enzyme plays a crucial role in the gluconeogenesis pathway, which is responsible for the production of glucose in the liver. MB06322 has been studied extensively for its potential to control gluconeogenesis and manage blood glucose levels in patients with type 2 diabetes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of MB06322 involves the use of a bisamidate prodrug strategy. The compound MB05032, which is the active form, is delivered orally through the bisamidate prodrug MB06322. The conversion of MB06322 to MB05032 occurs in two steps: first, through the action of an esterase, and second, through the action of a phosphoramidase .

Industrial Production Methods: The industrial production of MB06322 follows a similar synthetic route, ensuring the compound’s stability and bioavailability. The process involves the careful control of reaction conditions to achieve high yield and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: MB06322 unterliegt einer Hydrolyse, um in seine aktive Form MB05032 umgewandelt zu werden. Diese Umwandlung beinhaltet die Spaltung der Bisamidatgruppe durch Esterase- und Phosphoramidase-Enzyme .

Häufige Reagenzien und Bedingungen: Die Hydrolysereaktion erfordert spezifische Enzyme (Esterase und Phosphoramidase) und findet unter physiologischen Bedingungen im Körper statt .

Hauptprodukte: Das Hauptprodukt der Hydrolysereaktion ist MB05032, das der aktive Inhibitor der Fructose-1,6-bisphosphatase ist .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of diethyl 2,2'-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))(2S,2'S)-dipropionate in cancer treatment. In vitro evaluations have shown that the compound exhibits significant cytotoxic effects against various human tumor cell lines. For example, it was tested through the National Cancer Institute's protocols and demonstrated a mean growth inhibition rate of over 50% in certain cancer cell lines .

Enzyme Inhibition

The compound has been identified as an inhibitor of fructose-1,6-bisphosphatase, an enzyme involved in gluconeogenesis. The inhibition constant (IC50) was measured at 10 nM, indicating a strong affinity for the target enzyme. This suggests potential applications in metabolic disorders where regulation of glucose metabolism is crucial .

Drug-Like Properties

Assessment using SwissADME software indicates that this compound possesses favorable drug-like properties such as solubility and permeability, making it a candidate for further development as a therapeutic agent .

Synthetic Methods

The synthesis of this compound has been described in various patents and scientific literature. It typically involves multi-step reactions starting from readily available precursors. The stability of the synthesized compound is critical for its application in pharmaceuticals; thus, ongoing research focuses on optimizing synthesis methods to enhance yield and purity .

Wirkmechanismus

MB06322 exerts its effects by inhibiting the enzyme fructose 1,6-bisphosphatase. This enzyme is a key regulator of the gluconeogenesis pathway, which is responsible for the production of glucose in the liver. By inhibiting this enzyme, MB06322 reduces the production of glucose, leading to lower blood glucose levels .

The molecular targets of MB06322 include the AMP binding site of fructose 1,6-bisphosphatase. The compound mimics the structure of AMP, allowing it to bind to the enzyme and inhibit its activity .

Vergleich Mit ähnlichen Verbindungen

- MB05032: The active form of MB06322, which directly inhibits fructose 1,6-bisphosphatase .

- MB07803: A second-generation inhibitor with improved pharmacokinetics and higher oral bioavailability .

Uniqueness: MB06322 is unique in its ability to be converted into its active form, MB05032, through a bisamidate prodrug strategy. This approach enhances the compound’s stability and bioavailability, making it a more effective inhibitor of fructose 1,6-bisphosphatase compared to other similar compounds .

Biologische Aktivität

Diethyl 2,2'-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))(2S,2'S)-dipropionate, also known by its CAS number 347870-26-2, is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C21H33N4O5PS |

| Molecular Weight | 484.55 g/mol |

| CAS Number | 347870-26-2 |

The structural complexity of this compound is indicative of its potential interactions within biological systems.

Research indicates that compounds containing thiazole and furan moieties exhibit diverse biological activities. The specific mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve inhibition of key enzymes involved in metabolic pathways.

Enzyme Inhibition Studies

A study focusing on related furan derivatives demonstrated significant inhibitory activity against α-glucosidase, an enzyme critical in carbohydrate metabolism. Compounds in this class exhibited IC50 values ranging from 0.645 to 94.033 μM, with some being more potent than the standard inhibitor acarbose (IC50 = 452.243 ± 54.142 μM) . This suggests that this compound may possess similar inhibitory properties.

Antidiabetic Potential

Given the compound's structural similarities to other effective α-glucosidase inhibitors, it may be posited as a candidate for antidiabetic drug development. The inhibition of α-glucosidase leads to reduced glucose absorption in the intestines, thereby controlling postprandial blood glucose levels.

Cytotoxicity and Safety Profile

Preliminary studies on related compounds have shown low cytotoxicity towards various cell lines including HEK293 (human embryonic kidney cells), RAW264.7 (mouse macrophages), and HepG2 (human liver cancer cells), suggesting a favorable safety profile . Further investigations are necessary to confirm the safety and efficacy of this compound.

Case Studies and Research Findings

- Inhibition Studies : In a comparative analysis of various furan derivatives, compounds similar to this compound were tested for their α-glucosidase inhibition capabilities with promising results indicating potential antidiabetic applications .

- Safety Assessments : Toxicological evaluations of related thiazole compounds revealed no significant acute toxicity at therapeutic doses; however, chronic effects remain to be thoroughly investigated .

Eigenschaften

Key on ui mechanism of action |

In type 2 diabetes, the liver produces excessive amounts of glucose through the gluconeogenesis (GNG) pathway and consequently is partly responsible for the elevated glucose levels characteristic of the disease. CS-917 targets the AMP binding site of fructose 1,6-bisphosphatase (FBPase), inhibiting the GNC pathway. |

|---|---|

CAS-Nummer |

280782-97-0 |

Molekularformel |

C21H33N4O6PS |

Molekulargewicht |

500.6 g/mol |

IUPAC-Name |

ethyl (2S)-2-[[[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]-[[(2S)-1-ethoxy-1-oxopropan-2-yl]amino]phosphoryl]amino]propanoate |

InChI |

InChI=1S/C21H33N4O6PS/c1-7-29-19(26)13(5)24-32(28,25-14(6)20(27)30-8-2)17-10-9-15(31-17)18-16(11-12(3)4)33-21(22)23-18/h9-10,12-14H,7-8,11H2,1-6H3,(H2,22,23)(H2,24,25,28)/t13-,14-/m0/s1 |

InChI-Schlüssel |

BYKBUQDQTLDNLE-KBPBESRZSA-N |

SMILES |

CCOC(=O)C(C)NP(C1=CC=C(O1)C2=C(SC(=N2)N)CC(C)C)NC(C)C(=O)OCC |

Isomerische SMILES |

CCOC(=O)[C@H](C)NP(=O)(C1=CC=C(O1)C2=C(SC(=N2)N)CC(C)C)N[C@@H](C)C(=O)OCC |

Kanonische SMILES |

CCOC(=O)C(C)NP(=O)(C1=CC=C(O1)C2=C(SC(=N2)N)CC(C)C)NC(C)C(=O)OCC |

Aussehen |

Solid powder |

Key on ui other cas no. |

280782-97-0 |

Reinheit |

>98% |

Haltbarkeit |

>5 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for sort term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

CS 917 CS-917 CS917 cpd GP 3034 GP-3034 GP3034 managlinat dialanetil MB 06322 MB-06322 MB-6322 MB06322 N,N'-((5-(2-amino-5-(2-methylpropyl)-4-thiazolyl)-2-furanyl)phosphinylidene)bis(alanine) diethyl ester R 132917 R-132917 R132917 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.